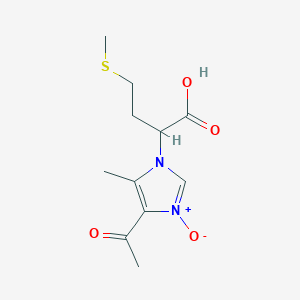![molecular formula C21H24N4O4S B14941984 3-[2-(diethylamino)-2-oxoethyl]-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14941984.png)
3-[2-(diethylamino)-2-oxoethyl]-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(DIETHYLCARBAMOYL)METHYL]-N-(2-METHOXYPHENYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the thienopyrimidine class of heterocyclic compounds. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, which is fused with various functional groups, contributing to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(DIETHYLCARBAMOYL)METHYL]-N-(2-METHOXYPHENYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the diethylcarbamoyl, methoxyphenyl, and other functional groups. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance the efficiency and scalability of the synthesis, allowing for the production of significant quantities of the compound with high purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the attainment of the desired product specifications.
化学反応の分析
Types of Reactions
3-[(DIETHYLCARBAMOYL)METHYL]-N-(2-METHOXYPHENYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives
科学的研究の応用
3-[(DIETHYLCARBAMOYL)METHYL]-N-(2-METHOXYPHENYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 3-[(DIETHYLCARBAMOYL)METHYL]-N-(2-METHOXYPHENYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications .
類似化合物との比較
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different functional groups.
Pyrido[2,3-d]pyrimidine Derivatives: Compounds with a pyrido[2,3-d]pyrimidine core, which share some structural similarities with thienopyrimidines.
Quinoline Derivatives: Compounds with a quinoline core, which exhibit similar biological activities and chemical properties.
Uniqueness
3-[(DIETHYLCARBAMOYL)METHYL]-N-(2-METHOXYPHENYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific combination of functional groups and the thienopyrimidine core. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
特性
分子式 |
C21H24N4O4S |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
3-[2-(diethylamino)-2-oxoethyl]-N-(2-methoxyphenyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C21H24N4O4S/c1-5-24(6-2)16(26)11-25-12-22-20-17(21(25)28)13(3)18(30-20)19(27)23-14-9-7-8-10-15(14)29-4/h7-10,12H,5-6,11H2,1-4H3,(H,23,27) |
InChIキー |
NQANMPFIBUYYNG-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)CN1C=NC2=C(C1=O)C(=C(S2)C(=O)NC3=CC=CC=C3OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(quinolin-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14941908.png)
![N-(2-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14941914.png)
![2,2-dichloro-1-methyl-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide](/img/structure/B14941915.png)
![N'-[(E)-(4,7-dimethoxy-6-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B14941936.png)
![2-(7-Chloro-1,3-benzoxazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B14941943.png)

![methyl 3-(3,4-dichlorophenyl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B14941953.png)
![2-(10-amino-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B14941957.png)
![2-[6,6-Dimethyl-3,7-dioxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-B][1,2,4]triazin-2(3H)-yliden]-N-phenylacetamide](/img/structure/B14941961.png)
![N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B14941963.png)
![2-[4-(Dimethylamino)phenyl]-4-hydroxy-4-methyl-N1N3-bis(2-methylphenyl)-6-oxocyclohexane-13-dicarboxamide](/img/structure/B14941965.png)

![3,3-dimethyl-12-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B14941972.png)
![1-phenyl-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine](/img/structure/B14941973.png)
